Methyl 3-(6-methoxypyridazin-3-yl)propiolate
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Overview
Description
Methyl3-(6-methoxypyridazin-3-yl)propiolate is an organic compound characterized by the presence of a methoxypyridazine ring attached to a propiolate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl3-(6-methoxypyridazin-3-yl)propiolate typically involves the reaction of 6-methoxypyridazine with propiolic acid or its derivatives under specific conditions. One common method includes:
Starting Materials: 6-methoxypyridazine and methyl propiolate.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine or potassium carbonate, and a solvent like dichloromethane or tetrahydrofuran.
Procedure: The 6-methoxypyridazine is dissolved in the solvent, followed by the addition of the base and methyl propiolate. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of Methyl3-(6-methoxypyridazin-3-yl)propiolate may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl3-(6-methoxypyridazin-3-yl)propiolate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridazine derivatives.
Scientific Research Applications
Methyl3-(6-methoxypyridazin-3-yl)propiolate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.
Materials Science: The compound is explored for its potential in creating novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Industrial Applications: Used in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl3-(6-methoxypyridazin-3-yl)propiolate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxypyridazine ring can engage in hydrogen bonding and π-π interactions, facilitating its binding to active sites. The propiolate moiety may undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl3-(6-chloropyridazin-3-yl)propiolate
- Methyl3-(6-aminopyridazin-3-yl)propiolate
- Methyl3-(6-hydroxypyridazin-3-yl)propiolate
Uniqueness
Methyl3-(6-methoxypyridazin-3-yl)propiolate is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it distinct from its analogs, such as those with chloro, amino, or hydroxy substituents, which may exhibit different chemical behaviors and biological activities.
Properties
Molecular Formula |
C9H8N2O3 |
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Molecular Weight |
192.17 g/mol |
IUPAC Name |
methyl 3-(6-methoxypyridazin-3-yl)prop-2-ynoate |
InChI |
InChI=1S/C9H8N2O3/c1-13-8-5-3-7(10-11-8)4-6-9(12)14-2/h3,5H,1-2H3 |
InChI Key |
CFDDGPSOGFQYQZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN=C(C=C1)C#CC(=O)OC |
Origin of Product |
United States |
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